molecular formula C13H11NO B022237 2-(6-Methoxynaphthalen-2-yl)acetonitrile CAS No. 71056-96-7

2-(6-Methoxynaphthalen-2-yl)acetonitrile

Cat. No. B022237
CAS RN: 71056-96-7
M. Wt: 197.23 g/mol
InChI Key: NLQWCQWHTQUUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(6-Methoxynaphthalen-2-yl)acetonitrile involves multistep processes with a focus on achieving high purity and yield. For instance, one method utilized phthalide as a starting material to synthesize a related compound, achieving a total yield of 51.1% through a four-step synthesis. This process was confirmed by IR and 1HNMR, producing a mixture of E and Z isomers at a 2:1 ratio (Wang Qing-xiu, 2012). Another approach for synthesizing a hydroxyphenyl derivative involved the reaction of trimethylsilyl cyanide with o-quinone methides, highlighting the versatility of methods in targeting specific structural motifs (Bo Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized through various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the structural characterization of synthesized products was achieved through spectral analysis, fluorescence emission, and absorption measurements, providing insights into the electronic excitation of molecules (Raosaheb S. Patil et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 2-(6-Methoxynaphthalen-2-yl)acetonitrile derivatives are varied, including Friedel-Crafts acylation using specific catalysts and solvents, demonstrating the compound's reactivity towards forming intermediates for further chemical synthesis (Gil Luciano Guedes dos Santos et al., 2010).

Physical Properties Analysis

The solubility of related compounds, such as (+)-(S)-2-(6-Methoxynaphthalen-2-yl) Propanoic Acid, in various solvents across different temperatures, is meticulously documented. Such studies utilize laser monitoring observation techniques for precise solubility measurements, correlated with semiempirical equations (Fan-yong Yan et al., 2009).

Chemical Properties Analysis

Research on the chemical properties of 2-(6-Methoxynaphthalen-2-yl)acetonitrile and its derivatives often involves the exploration of their reactivity, stability, and interactions with various reagents. For instance, the study of electrosynthesis and characterization of films from related compounds provides insights into their electrochemical behavior and the influence of substituents on their properties (B. Meana-Esteban et al., 2005).

Scientific Research Applications

Application

“2-(6-Methoxynaphthalen-2-yl)acetonitrile” is used in the synthesis of new compounds. For instance, it is used in the preparation of “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” by reacting with 2,2-diphenylethan-1-amine .

Method of Application

The reaction between 2,2-diphenylethan-1-amine and naproxen yields “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” in high yield . The newly obtained naproxen derivative is then fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .

Results or Outcomes

The successful synthesis of “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” provides a new derivative of naproxen, which could potentially have different properties and applications .

Medicinal Chemistry

Application

“2-(6-Methoxynaphthalen-2-yl)acetonitrile” is used in the synthesis of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which have potential antibacterial and antifungal properties .

Method of Application

A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been efficiently synthesized in excellent yields via the reaction of naproxenoyl chloride with different amino compounds .

Results or Outcomes

Most of the synthesized compounds showed significant antibacterial and antifungal activities, reaching, in certain cases, the same level of antimicrobial activity as the standard antibacterial agent Ampicilline and antifungal agent Flucanazole . Some of the most potent compounds against most of the tested strains were N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, 4-(4-fluorobenzylidene)-2-(1-(6-methoxynaphthalen-2-yl)ethyl)oxazol-5(4H)-one, 2-(6-methoxynaphthalen-2-yl)-N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)propanamide, and N-((4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

Pharmaceutical Chemistry

Application

“2-(6-Methoxynaphthalen-2-yl)acetonitrile” is often used for treating rheumatic, rheumatoid arthritis and osteoarthritis .

Method of Application

The solution of naproxen acylchloride in dry tetrahydrofuran is often used .

Results or Outcomes

The use of “2-(6-Methoxynaphthalen-2-yl)acetonitrile” in the treatment of rheumatic, rheumatoid arthritis and osteoarthritis has been found to be effective .

Safety And Hazards

The compound is harmful if swallowed and causes skin and serious eye irritation .

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQWCQWHTQUUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433757
Record name (6-Methoxynaphthalen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxynaphthalen-2-yl)acetonitrile

CAS RN

71056-96-7
Record name 6-Methoxy-2-naphthaleneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71056-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxynaphthalen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methoxynaphthalen-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-Methoxynaphthalen-2-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(6-Methoxynaphthalen-2-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(6-Methoxynaphthalen-2-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(6-Methoxynaphthalen-2-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(6-Methoxynaphthalen-2-yl)acetonitrile

Citations

For This Compound
8
Citations
C Morisseau, M Bernay, A Escaich, JR Sanborn… - Analytical …, 2011 - Elsevier
The microsomal epoxide hydrolase (mEH) plays a significant role in the metabolism of numerous xenobiotics. In addition, it has a potential role in sexual development and bile acid …
Number of citations: 26 www.sciencedirect.com
I General - authors.library.caltech.edu
The following reagents were purchased and used as received, unless otherwise noted: NiCl2• glyme (Strem), THF (Aldrich; anhydrous), TMEDA (Aldrich; purified by distillation), and Zn (…
Number of citations: 0 authors.library.caltech.edu
NWM Michel, ADM Jeanneret, H Kim… - The Journal of …, 2018 - ACS Publications
A nickel-catalyzed cyanation reaction of benzylic and allylic pivalate esters is reported using an air-stable Ni(II) precatalyst and substoichiometric quantities of Zn(CN) 2 . Alkene …
Number of citations: 29 pubs.acs.org
BJ Jones, RL Evans III, NJ Mylrea, D Chaudhury… - PloS one, 2020 - journals.plos.org
Hydroxynitrile lyases (HNL's) belonging to the α/β-hydrolase-fold superfamily evolved from esterases approximately 100 million years ago. Reconstruction of an ancestral hydroxynitrile …
Number of citations: 14 journals.plos.org
HY Lim - 2016 - conservancy.umn.edu
Enzymes in superfamilies such as the α/β-hydrolase fold superfamily have similar structures and active sites because they evolved from a common ancestor. Since enzymes within a …
Number of citations: 1 conservancy.umn.edu
J Choi - 2014 - dspace.mit.edu
Chapter 1 describes the development of three nickel-catalyzed asymmetric Negishi cross-couplings of secondary alkyl electrophiles via a stereoconvergent process. In Section 1.1, …
Number of citations: 0 dspace.mit.edu
J Casas, C Nájera, JM Sansano, JM Saá - Tetrahedron, 2004 - Elsevier
A highly enantioselective cyanation of aldehydes takes place by using a bifunctional catalyst derived from 3,3′-bis(diethylaminomethyl) substituted binaphthol (BINOLAM) and …
Number of citations: 66 www.sciencedirect.com
B Jones - 2017 - conservancy.umn.edu
This work applies principles from evolution to engineering enzyme properties. Specifically, by examining the phylogeny and evolved sequence diversity in a group of α/β-hydrolase fold …
Number of citations: 1 conservancy.umn.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.